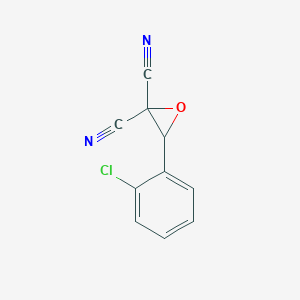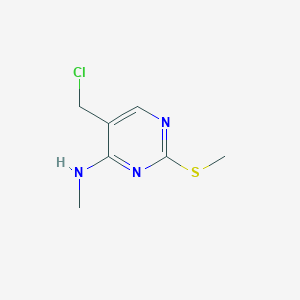
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chloromethyl, N-methyl, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The chloromethyl, N-methyl, and methylthio groups are introduced through subsequent substitution reactions. For example, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
N-Methylation: This step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Methylthio Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Amino, thio, or alkoxy-substituted derivatives.
Scientific Research Applications
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer activities.
Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-2-(methylthio)-4-Pyrimidinamine: Lacks the N-methyl group.
5-(chloromethyl)-N-methyl-4-Pyrimidinamine: Lacks the methylthio group.
2-(methylthio)-4-Pyrimidinamine: Lacks the chloromethyl and N-methyl groups.
Uniqueness
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine is unique due to the presence of all three substituents (chloromethyl, N-methyl, and methylthio) on the pyrimidine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10ClN3S |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
5-(chloromethyl)-N-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3S/c1-9-6-5(3-8)4-10-7(11-6)12-2/h4H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
RXKXKDMFBMDXJA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1CCl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


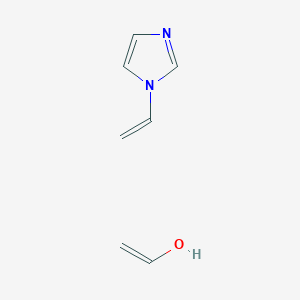
![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
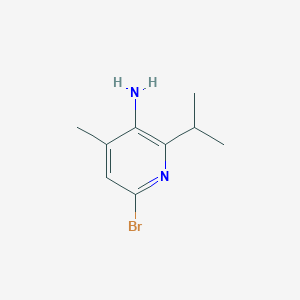
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
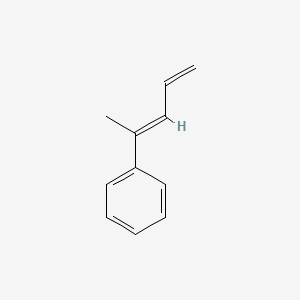
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)



![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
